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Compound of Interest

2-Chloro-1-(3,4-
Compound Name: _
difluorophenyl)ethanol

cat. No.: B3178332

An In-depth Technical Guide to the Physicochemical Properties of 2-Chloro-1-(3,4-
difluorophenyl)ethanol

Introduction: A Key Chiral Building Block in Modern
Pharmaceuticals

2-Chloro-1-(3,4-difluorophenyl)ethanol is a specialized chemical intermediate whose
significance is intrinsically linked to the synthesis of advanced active pharmaceutical
ingredients (APIs). Most notably, its chiral (specifically, the (S)-enantiomer) form serves as a
critical synthon in the manufacturing of Ticagrelor, a P2Y12 platelet inhibitor used to prevent
thrombotic events in patients with acute coronary syndrome.[1][2][3] The presence of a
stereocenter, a halogenated phenyl ring, and a reactive chloroethyl side chain makes this
molecule a versatile precursor, yet also imparts a unique set of physicochemical properties that
are critical to understand for process optimization, formulation development, and analytical
characterization.

This guide, intended for researchers and drug development professionals, provides a
comprehensive overview of the known physicochemical properties of 2-Chloro-1-(3,4-
difluorophenyl)ethanol. Where precise experimental data is not publicly available, we will
provide theoretically grounded estimations and detail authoritative protocols for their
experimental determination, reflecting a field-proven approach to chemical characterization.
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Chemical Identity and Structural Features

The molecule's structure dictates its reactivity and physical behavior. The difluorinated benzene
ring creates a highly electron-poor aromatic system, while the hydroxyl and chloro groups
provide key reactive sites for subsequent synthetic transformations.

IUPAC Name: 2-Chloro-1-(3,4-difluorophenyl)ethanol

Molecular Formula: CsH7CIF20[4][5]

Molecular Weight: 192.59 g/mol [4][5][6]

CAS Numbers:
o Racemic Mixture: 51336-97-1[7]

o (S)-enantiomer: 1006376-60-8[4][3]

Canonical SMILES: C1=CC(=C(C=C1C(CCIO)F)F

Core Physicochemical Properties

The physical and chemical parameters of a compound are foundational to its handling, reaction
kinetics, and purification. The data for 2-Chloro-1-(3,4-difluorophenyl)ethanol is summarized
below. It is crucial to note the variance in reported physical state, which may be attributable to
the analysis of different enantiomeric purities or residual solvents from synthesis.
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Property Value | Description Source | Rationale

Yellow Solid; Light yellow oily
Appearance liquid; Clear, almost colorless, [416119]

viscous liquid.

Boiling Point 256.3 °C (at 760 mmHg) [4][10]

Density 1.37 - 1.4 g/lcm3 [4][10]

Not definitively reported. The
] ] varied descriptions suggest a
Melting Point ) ] ] [10][11]
low melting point near ambient

temperature.

LogP (Octanol/Water) 2.22 (Predicted) [12]

Estimated ~14-15. The pKa of
the hydroxyl proton is
expected to be lower (more
acidic) than simple aliphatic
o alcohols (e.g., ethanol, pKa Based on chemical
pKa (Acidity) o
~16) due to the strong principles[13]
inductive electron-withdrawing
effects of the adjacent chlorine
atom and the difluorophenyl

ring.

Soluble in organic solvents

such as ethyl acetate,

dichloromethane, and toluene. Inferred from synthesis
[9][14] Expected to have low protocols[9][14]

solubility in water based on its

Solubility

predicted LogP value.

Anticipated Spectroscopic Profile

While specific spectra for this compound are not widely published, its structure allows for a
reliable prediction of its key spectroscopic features. This theoretical analysis is vital for quality
control and reaction monitoring.
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'H NMR Spectroscopy

In a deuterated solvent like CDCls, the proton NMR spectrum is expected to show four distinct
regions:

Aromatic Protons (o 7.0-7.4 ppm): The three protons on the difluorophenyl ring will appear as
complex multiplets due to proton-proton and proton-fluorine coupling.

e Methine Proton (-CH(OH)-) (& ~5.0 ppm): This proton, attached to the carbon bearing the
hydroxyl group, will likely appear as a triplet, split by the two adjacent methylene protons.

o Methylene Protons (-CH2zCl) (& ~3.7-3.9 ppm): These two protons adjacent to the chlorine
atom will appear as a doublet, split by the single methine proton.

o Hydroxyl Proton (-OH) (& variable): This proton will appear as a broad singlet. Its chemical
shift is highly dependent on concentration, temperature, and solvent. In an anhydrous
sample, it may show coupling to the methine proton.[15]

3C NMR Spectroscopy

The proton-decoupled 3C NMR spectrum should display six unique signals for the aromatic
carbons (two of which are directly bonded to fluorine, showing large C-F coupling constants)
and two signals for the aliphatic carbons.

e Aromatic Carbons (0 115-150 ppm): Complex signals due to C-F coupling.
¢ Methine Carbon (-CH(OH)-) (& ~70-75 ppm): The carbon attached to the oxygen.

o Methylene Carbon (-CH2Cl) (& ~45-50 ppm): The carbon attached to the chlorine.
Infrared (IR) Spectroscopy
The IR spectrum provides key information about the functional groups present.

e O-H Stretch (3200-3600 cm™1): A strong, broad band characteristic of the alcohol hydroxyl
group.

e C-H Stretch (Aromatic) (3000-3100 cm~1): Sharp, medium-intensity bands.
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C-H Stretch (Aliphatic) (2850-3000 cm~1): Medium-intensity bands.

C=C Stretch (Aromatic) (~1500-1600 cm~1): Multiple sharp bands.

C-F Stretch (1100-1300 cm™1): Strong, characteristic bands for the aryl-fluoride bonds.

C-O Stretch (1000-1200 cm~1): A strong band for the secondary alcohol.

C-ClI Stretch (600-800 cm~1): A medium to strong band.

Experimental Protocol: Determination of Aqueous
Solubility via the Shake-Flask Method

The aqueous solubility of a drug intermediate is a critical parameter influencing its
environmental fate, bioavailability in case of exposure, and purification processes involving
aqueous washes. The OECD Guideline 105 "Water Solubility" shake-flask method is the gold
standard for this determination.

Causality Behind Experimental Choices:

o Method: The shake-flask method is chosen because it is a globally recognized standard that
directly measures the saturation point of a compound in water at equilibrium, providing highly
reliable data.

o Temperature Control: Solubility is temperature-dependent. Maintaining a constant
temperature (e.g., 25 °C) in a water bath or incubator is essential for reproducibility.

o Equilibrium Attainment: The protocol requires preliminary testing to determine the time
needed to reach equilibrium. Shaking for extended periods (e.g., 24-48 hours) ensures that
the dissolution process is complete and the measured concentration represents the true
solubility limit.

o Phase Separation: Centrifugation is a critical step to separate undissolved solid from the
saturated aqueous solution without affecting the equilibrium. This prevents artificially high
readings from suspended microparticles.
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o Analytical Method: High-Performance Liquid Chromatography (HPLC) with UV detection is
selected for its high sensitivity, specificity, and accuracy in quantifying aromatic compounds
like this one. A validated calibration curve is essential for trustworthy results.

Step-by-Step Methodology:

o Preparation: Prepare a stock solution of 2-Chloro-1-(3,4-difluorophenyl)ethanol in a
suitable organic solvent (e.g., acetonitrile) for HPLC calibration. Create a series of calibration
standards by diluting the stock.

o Sample Preparation: Add an excess amount of the compound to several flasks containing a
known volume of deionized water. "Excess" ensures that a saturated solution is formed with
visible undissolved solid remaining.

» Equilibration: Seal the flasks and place them in a mechanical shaker or on a stir plate within
a temperature-controlled environment (e.g., 25 £ 1 °C). Agitate the flasks for a
predetermined time (e.g., 24 hours).

» Phase Separation: After agitation, allow the flasks to stand in the temperature-controlled
environment to let larger particles settle. Then, transfer the contents to centrifuge tubes and
centrifuge at high speed until a clear supernatant is obtained.

o Sampling: Carefully extract a known volume of the clear aqueous supernatant. Be cautious
not to disturb the solid pellet.

» Quantification: Dilute the aqueous sample if necessary and analyze it using a validated
HPLC-UV method against the prepared calibration curve.

o Calculation: Determine the concentration of the compound in the aqueous sample from the
calibration curve. The result, typically expressed in mg/L or ug/mL, is the water solubility at
the specified temperature. Run at least three replicate experiments to ensure precision.

Workflow Diagram: Shake-Flask Solubility Determination
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Caption: Workflow for determining aqueous solubility via the shake-flask method.
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Safety and Handling

As a halogenated organic compound used in API synthesis, 2-Chloro-1-(3,4-
difluorophenyl)ethanol requires careful handling. The following information is synthesized
from available Safety Data Sheets (SDS).[12][16]

e Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin
irritation and serious eye damage. May cause respiratory irritation.[12][16]

e Personal Protective Equipment (PPE): Always handle this chemical in a well-ventilated fume
hood. Wear appropriate PPE, including:

o Chemical-resistant gloves (e.g., nitrile or neoprene).
o Safety goggles and a face shield.
o Alab coat.[16][17]

o Handling Precautions: Avoid direct contact with the substance. Prevent inhalation of dust,
fumes, or vapors. After handling, wash hands and any exposed skin thoroughly.[16][17]

o Storage: Store in a cool, well-ventilated area in a tightly closed container. Some suppliers
recommend storing under an inert atmosphere (e.g., Argon) to prevent degradation.[16]

» Fire Safety: In case of fire, use carbon dioxide, dry chemical powder, or foam as
extinguishing media. Combustion may produce toxic fumes, including carbon oxides,
hydrogen chloride (HCI), and hydrogen fluoride (HF).[16]

Conclusion: A Profile for the Process Scientist

2-Chloro-1-(3,4-difluorophenyl)ethanol is more than a mere intermediate; it is an enabling
molecule for the synthesis of life-saving medicines. Its physicochemical properties—from its
boiling point and density, which inform distillation and purification conditions, to its solubility,
which dictates solvent choice and extraction efficiency—are paramount to developing a robust,
scalable, and safe manufacturing process. While some experimental data remains to be
published, the established principles of physical organic chemistry and standardized analytical
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protocols provide a solid framework for any scientist or researcher to fully characterize this vital

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [physicochemical properties of 2-Chloro-1-(3,4-
difluorophenyl)ethanol]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b3178332#physicochemical-properties-of-2-chloro-1-
3-4-difluorophenyl-ethanol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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